4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQGRMWBWTNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Phenoxymethyl Intermediate
Reagents: : Phenol, formaldehyde
Conditions: : Acidic or basic catalyst, typically under reflux conditions
Reaction: : Phenol reacts with formaldehyde to form phenoxymethyl intermediate
Step 2: Synthesis of Azetidin-3-yl Intermediate
Reagents: : 3,3,3-trifluoropropylamine, sulfonyl chloride
Conditions: : Inert atmosphere, typically at room temperature
Reaction: : 3,3,3-trifluoropropylamine reacts with sulfonyl chloride to form the azetidin-3-yl intermediate
Step 3: Formation of the Final Compound
Reagents: : Phenoxymethyl intermediate, azetidin-3-yl intermediate, azide, alkyne
Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically under reflux
Reaction: : The two intermediates react with azide and alkyne under CuAAC conditions to form the final compound
Industrial Production Methods: Industrial production may involve optimization of reaction scales, solvent recycling, and continuous flow techniques to enhance yield and efficiency. Special care is taken to handle reactive intermediates and maintain stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions occur at the phenoxymethyl and triazole moieties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, sodium borohydride
Substitution Reagents: : Halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: : Derivatives with increased oxidation states, such as ketones or carboxylic acids
Reduction Products: : Hydrogenated derivatives
Substitution Products: : Substituted triazole and phenoxymethyl derivatives
Scientific Research Applications
Chemistry
Used as a ligand in metal-catalyzed reactions due to its triazole ring, enhancing catalyst stability and reactivity.
Biology
Potential use as a molecular probe in studying biological pathways due to its structural complexity and functional versatility.
Medicine
Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer properties, owing to its bioactive triazole ring.
Industry
Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The triazole ring interacts with biological macromolecules, potentially inhibiting key enzymes and disrupting cellular processes.
The sulfonyl group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.
Pathways involved may include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(phenoxymethyl)-1H-1,2,3-triazole: : Lacks the sulfonyl azetidinyl group, potentially reducing bioactivity.
1-(3-(trifluoropropyl)-1H-1,2,3-triazole: : Lacks the phenoxymethyl group, leading to different reactivity and applications.
4-(phenoxymethyl)-1-((3,3,3-trifluoropropyl)sulfonyl)-1H-1,2,3-triazole: : Similar but lacks the azetidinyl group.
Uniqueness: The combination of phenoxymethyl, sulfonyl azetidinyl, and triazole moieties in a single molecule is unique. This results in a versatile compound with applications in diverse fields, making it stand out among similar compounds.
And voilà! Dive into the intricacies of this compound. Let me know if there's something more specific you want to explore.
Biological Activity
The compound 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring through a click chemistry approach. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of these compounds against pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 32 |
| Triazole Derivative | E. coli | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell viability assays indicated that it induces apoptosis in cancer cell lines by activating caspases involved in programmed cell death .
- Mechanistic studies revealed that it may inhibit specific signaling pathways critical for cancer cell proliferation.
The biological activity of this compound is hypothesized to involve:
- Inhibition of enzyme activity , particularly affecting pathways regulated by caspases .
- Disruption of cell membrane integrity in bacteria leading to cell lysis.
Case Studies
- In Vivo Studies : A study involving mice demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models compared to control groups.
- Combination Therapy : Research indicated enhanced efficacy when used in combination with established antibiotics or chemotherapeutics, suggesting a synergistic effect.
Q & A
Q. What are the optimal synthetic routes for 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?
- Methodological Answer : The synthesis involves two key steps:
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : To form the triazole core, terminal alkynes and azides react under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate) in solvents like THF/water (1:1 v/v) at 50°C for 16 hours, achieving >95% regioselectivity for 1,4-substituted triazoles .
- Sulfonylation of Azetidine : The azetidine intermediate is sulfonylated using 3,3,3-trifluoropropylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM). Column chromatography with hexane/ethyl acetate/dichloromethane (3:1:3 v/v) is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm, trifluoropropyl CF₃ at δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] calculated for C₁₇H₁₈F₃N₅O₃S: 430.12) .
- X-ray Crystallography : Resolves steric interactions, such as dihedral angles between the triazole and azetidine rings .
Q. How can researchers design experiments to evaluate initial biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
- Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity and yield in triazole synthesis?
- Methodological Answer :
- Cu(I) Catalyst Tuning : Lower CuSO₄ concentrations (0.1–1 mol%) reduce side reactions while maintaining regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove copper residues .
Q. How can structural contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Comparative Docking Studies : Use molecular dynamics simulations to compare binding modes with homologous targets (e.g., triazole interactions with catalytic lysine residues in kinases vs. proteases) .
- Steric Analysis via X-ray : Correlate dihedral angles (e.g., phenoxymethyl vs. trifluoropropyl orientation) with activity discrepancies .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the triazole ring .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding between the sulfonyl group and Ser214 in trypsin-like proteases) .
Q. How can steric hindrance from the trifluoropropyl group be addressed to enhance reactivity?
- Methodological Answer :
- Substituent Modification : Replace the trifluoropropyl group with smaller substituents (e.g., methylsulfonyl) to reduce steric bulk while retaining electronegativity .
- Conformational Analysis : Use variable-temperature NMR to study rotational barriers around the sulfonyl-azetidine bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
